Methyltrifluorosilane

Chemical Vapor Deposition Precursor Delivery Volatility

Methyltrifluorosilane (CH₃SiF₃, MW 100.115) is a volatile organofluorosilane existing as a colorless, flammable gas at ambient conditions with a boiling point of –30 °C and a melting point of –73 °C. It belongs to the methylhalosilane series but is distinguished by three Si–F bonds, conferring extreme hydrolytic sensitivity (rating 8: reacts rapidly with moisture, water, and protic solvents).

Molecular Formula CH3F3Si
Molecular Weight 100.115 g/mol
CAS No. 373-74-0
Cat. No. B1581886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltrifluorosilane
CAS373-74-0
Molecular FormulaCH3F3Si
Molecular Weight100.115 g/mol
Structural Identifiers
SMILESC[Si](F)(F)F
InChIInChI=1S/CH3F3Si/c1-5(2,3)4/h1H3
InChIKeyBHOCBLDBJFCBQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyltrifluorosilane (CAS 373-74-0): Procurement-Grade Physicochemical and Safety Baseline for Sourcing Decisions


Methyltrifluorosilane (CH₃SiF₃, MW 100.115) is a volatile organofluorosilane existing as a colorless, flammable gas at ambient conditions with a boiling point of –30 °C and a melting point of –73 °C [1]. It belongs to the methylhalosilane series but is distinguished by three Si–F bonds, conferring extreme hydrolytic sensitivity (rating 8: reacts rapidly with moisture, water, and protic solvents) . The compound is classified as a toxic, corrosive liquefied gas (UN3308) and requires stringent handling protocols [2]. Its principal industrial relevance lies in serving as a volatile silicon-fluorine precursor for chemical vapor deposition (CVD) of SiC films and as a building block in organosilicon synthesis, domains where its physicochemical profile creates non-interchangeable performance boundaries versus chlorinated or less-fluorinated analogs .

Why Generic Substitution of Methyltrifluorosilane with Other Methylhalosilanes Fails in Critical Applications


Although methyltrifluorosilane is formally a member of the methylhalosilane family, its substitution with methyltrichlorosilane (CH₃SiCl₃), trimethylfluorosilane ((CH₃)₃SiF), or dimethyldifluorosilane ((CH₃)₂SiF₂) introduces consequential shifts in volatility, delivery behavior, bond energetics, and reaction selectivity that cannot be compensated by simple process parameter adjustments. The boiling-point difference between CH₃SiF₃ (–30 °C) and CH₃SiCl₃ (+66 °C) spans 96 °C, dictating fundamentally different precursor delivery systems and thermal budgets in CVD processes . In photolytic or radical-generating contexts, CH₃SiF₃ undergoes exclusive Si–C bond cleavage, whereas its higher alkyl homologs (ethyl-, propyltrifluorosilanes) fragment at C–C positions, leading to divergent radical product distributions [1]. These quantifiable divergences mean that procurement specifications for methyltrifluorosilane cannot be met by off-the-shelf analogs without compromising process fidelity, safety margins, or product quality.

Methyltrifluorosilane Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Vapor Delivery Advantage: Boiling Point and Vapor Pressure of CH₃SiF₃ vs. CH₃SiCl₃

Methyltrifluorosilane (CH₃SiF₃) is a gas at room temperature with a boiling point of –30.0 °C and a vapor pressure of 4861 mmHg at 25 °C, whereas its direct chlorinated analog methyltrichlorosilane (CH₃SiCl₃) is a liquid with a boiling point of 66–73.5 °C and a vapor pressure of only 124.5–150 mmHg at 25 °C . The 96 °C boiling-point gap and ~33-fold vapor-pressure advantage make CH₃SiF₃ inherently suited for low-temperature, gas-phase delivery in CVD and ALD processes without requiring heated bubblers or carrier-gas optimization, reducing thermal decomposition risk and enabling simpler mass-flow-controlled delivery .

Chemical Vapor Deposition Precursor Delivery Volatility

Ionization Potential and Fluoride Affinity Trends Across the Fluoromethylsilane Series (CH₃)ₙF₄₋ₙSi (n=1–4)

Photoionization mass spectrometry of the series (CH₃)₄Si, (CH₃)₃SiF, (CH₃)₂SiF₂, and CH₃SiF₃ reveals a monotonic increase in adiabatic ionization potential (IP) from 9.80 eV to 12.48 eV with each successive fluorine substitution [1]. The fluoride affinity (heterolytic bond dissociation energy D[R₃Si⁺–F⁻]) rises from 219.5 kcal/mol for (CH₃)₃Si⁺ to 302.0 kcal/mol for F₃Si⁺ [1]. CH₃SiF₃ exhibits the highest IP (12.48 ± 0.04 eV) and the highest siliconium ion fluoride affinity (302.0 kcal/mol for F₃Si⁺ fragment, with the CH₃SiF₃-derived (CH₃)F₂Si⁺ showing 258.4 kcal/mol) in the series, indicating substantially greater Si–F bond strength and resistance to ionization compared to less-fluorinated analogs [1].

Photoionization Mass Spectrometry Thermochemistry Siliconium Ion Stability

IR Photolysis Bond Cleavage Selectivity: CH₃SiF₃ vs. Ethyl- and Propyltrifluorosilanes

Infrared photolysis of methyltrifluorosilane (MTFS) in the gas phase results in exclusive homolytic cleavage of the Si–C bond, whereas ethyltrifluorosilane (ETFS) and n-propyltrifluorosilane (PTFS) undergo preferential C–C bond rupture at the C1–C2 position [1]. This divergence in the weakest-bond locus is attributed to the strong polar effect of the trifluorosilyl group, which strengthens the Si–C bond in MTFS to a degree not achievable in the extended alkyl chains [1]. The Si–C bond in MTFS is described as 'much strengthened' relative to expectations based on alkylsilane analogs, making it the unique member of the series that yields silyl-centered radicals upon photolysis rather than carbon-centered fragments [1].

Laser Isotope Separation Photolytic Decomposition Si–C Bond Strength

Internal Rotation Barrier: Experimental vs. Computational Benchmark for CH₃SiF₃

The barrier to internal rotation about the Si–C bond in methyltrifluorosilane was experimentally determined to be 0.93 ± 0.09 kcal mol⁻¹ from relative intensity measurements in the microwave spectrum (12.5–40.0 GHz) [1]. Semi-empirical CNDO calculations overestimate this barrier at 2.2 kcal mol⁻¹, providing a valuable benchmark for computational method validation [2]. The experimentally measured barrier is described as 'consistent with the values obtained for other methylfluorosilanes,' yet the specific value of 0.93 kcal mol⁻¹ is precise enough to serve as a reference standard for torsional potential parameterization in force-field development [1].

Microwave Spectroscopy Conformational Analysis Torsional Potential

EPR Radical Parameters of Irradiated CH₃SiF₃ vs. CH₃SiCl₃: g-Value and Hyperfine Coupling Differences

Low-energy UV irradiation (254/370 nm) of condensed-phase CH₃SiF₃ and CH₃SiCl₃ at –196 °C generates methyl-substituted silyl radicals detectable by EPR spectroscopy. The g-value for CH₃SiF₃ is 2.0030 with a hyperfine coupling constant (A) of 4.6 × 10⁻⁴ T and peak-to-peak linewidth (Hpp) of 23.1 × 10⁻⁴ T, compared to CH₃SiCl₃ with g = 2.0025, A = 3.2 × 10⁻⁴ T, and Hpp = 22.8 × 10⁻⁴ T [1]. The higher hyperfine coupling for the fluorinated analog indicates greater unpaired electron density at the methyl protons, consistent with the stronger electron-withdrawing inductive effect of fluorine versus chlorine on the silicon center [1].

Electron Paramagnetic Resonance Radical Characterization Organometal Halides

Methyltrifluorosilane: Evidence-Backed Application Scenarios for Procurement Decision-Making


Low-Temperature Chemical Vapor Deposition of Silicon Carbide (SiC) Thin Films

The extreme volatility of CH₃SiF₃ (boiling point –30 °C, vapor pressure ~4861 mmHg at 25 °C) enables direct gas-phase precursor delivery without heated bubblers, making it a drop-in replacement for methyltrichlorosilane (CH₃SiCl₃, bp +66 °C) in CVD processes that require low thermal budgets or simplified gas-handling infrastructure . The higher Si–F bond strength (fluoride affinity up to 302 kcal/mol for the F₃Si⁺ fragment) reduces premature gas-phase decomposition, providing a wider process window for SiC film nucleation and growth [1].

Silicon Laser Isotope Separation via Infrared Multiphoton Dissociation

CH₃SiF₃ undergoes isotopically selective IR multiphoton dissociation with exclusive Si–C bond cleavage, a requirement for generating trifluorosilyl radicals in laser isotope separation schemes [2]. This behavior is not replicated by ethyl- or propyltrifluorosilanes, which fragment at C–C positions, making CH₃SiF₃ the only precursor in its homologous series capable of delivering silicon-centered radical species for isotopic enrichment [2].

Silicone Waste Valorization: Conversion of Poly(methylhydrosiloxane) (PMHS) to Reusable Building Blocks

In a resource-conserving depolymerization process, PMHS waste is reacted with BF₃·OEt₂ to yield CH₃SiF₃ (MeSiF₃) and CH₃SiF₂H (difluoromethylsilane) as recyclable silicone monomers [3]. CH₃SiF₃ isolated from this process is chemically identical to virgin material, creating a circular-economy procurement pathway where waste-derived CH₃SiF₃ can substitute for newly synthesized product in organosilicon synthesis [3].

Computational Chemistry Method Calibration Using Experimental Torsional Barrier Data

The precisely measured internal rotation barrier of 0.93 ± 0.09 kcal mol⁻¹ serves as a benchmark for validating DFT, ab initio, and semi-empirical computational methods applied to organosilicon systems [4]. The documented 1.27 kcal mol⁻¹ discrepancy between CNDO prediction (2.2 kcal mol⁻¹) and experiment [4] provides a quantitative error metric for method selection in in silico screening of organofluorosilane candidates, directly supporting rational procurement of compounds with computationally predicted target properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyltrifluorosilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.